BenchChemオンラインストアへようこそ!

Hydroxyzine Pamoate

Regulatory classification Procurement Prescription status

Hydroxyzine Pamoate (CAS 10246-75-0) is the pamoate (embonate) salt form, engineered for oral capsules, tablets, and sustained-release formulations where aqueous insolubility is an advantage. Unlike the freely water-soluble HCl salt, this pamoate salt is practically insoluble and requires a dose conversion of 170 mg pamoate to equal 100 mg hydrochloride. Procure high-purity USP reference standards for ANDA development, analytical method validation, or commercial manufacturing. This prescription-only substance delivers subcortical anxiolysis without cortical depression.

Molecular Formula C23H16O6.C21H27ClN2O2
C44H43ClN2O8
Molecular Weight 763.3 g/mol
CAS No. 10246-75-0
Cat. No. B1674118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyzine Pamoate
CAS10246-75-0
Synonyms2-(2-(4-((4-Chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)ethanol
Atarax
Durrax
Hydroxyzine
Hydroxyzine Dihydrochloride
Hydroxyzine Hydrochloride
Hydroxyzine Pamoate
Orgatrax
Pamoate, Hydroxyzine
Vistaril
Molecular FormulaC23H16O6.C21H27ClN2O2
C44H43ClN2O8
Molecular Weight763.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
InChIInChI=1S/C23H16O6.C21H27ClN2O2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-10,24-25H,11H2,(H,26,27)(H,28,29);1-9,21,25H,10-17H2
InChIKeyASDOKGIIKXGMNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hydroxyzine Pamoate (CAS 10246-75-0): Pharmaceutical Salt Form with Distinct Physicochemical and Procurement Profile


Hydroxyzine Pamoate (CAS 10246-75-0) is the pamoate (embonate) salt form of hydroxyzine, a synthetic piperazine derivative that functions as a first-generation histamine H1 receptor antagonist [1]. The compound is chemically distinguished from alternative salt forms by its pairing with pamoic acid (4,4'-methylenebis(3-hydroxy-2-naphthoic acid)), yielding a molecular formula of C44H43ClN2O8 with a molecular weight of approximately 763.3 g/mol [2]. Pharmacologically, the hydroxyzine base exerts antiallergic, antispasmodic, sedative, antiemetic, and anxiolytic effects through competitive antagonism at H1 receptors and suppression of activity in subcortical CNS regions, without producing cortical depression [1]. The pamoate salt form was specifically developed to address formulation and stability challenges encountered with the hydrochloride salt, resulting in distinct procurement, regulatory, and application-specific considerations [3].

Why Hydroxyzine Pamoate and Hydroxyzine Hydrochloride Are Not Interchangeable in Formulation and Procurement


Although hydroxyzine pamoate and hydroxyzine hydrochloride deliver the identical hydroxyzine base molecule to systemic circulation upon oral administration, they are not interchangeable from a formulation, manufacturing, or procurement perspective [1]. The pamoate salt is practically insoluble in water (in contrast to the freely water-soluble hydrochloride salt), which fundamentally alters its suitability for different dosage forms—the pamoate salt cannot be formulated as an injectable solution, whereas the hydrochloride salt is approved for both oral and intramuscular administration [2]. Furthermore, the two salts are not bioequivalent on a milligram-to-milligram basis: 170 mg of hydroxyzine pamoate is required to deliver the equivalent of 100 mg of hydroxyzine hydrochloride, due to the higher molecular weight contributed by the pamoate counterion [3]. Regulatory designations also differ: hydroxyzine pamoate is a prescription-only product in the United States, whereas diphenhydramine (a close pharmacologic analog) is available over-the-counter [4]. These distinctions mandate that procurement decisions be made with explicit reference to the specific salt form required for the intended application.

Hydroxyzine Pamoate (10246-75-0): Quantitative Differentiation Evidence Versus In-Class Comparators


Regulatory and Procurement Status Differentiation: Hydroxyzine Pamoate Versus Diphenhydramine

Hydroxyzine pamoate is a prescription-only medication in the United States for its labeled indications (anxiety, pruritus, and preoperative/postoperative sedation), whereas diphenhydramine, a structurally distinct but pharmacologically related first-generation H1 antihistamine, is available over-the-counter (OTC) in numerous allergy and nighttime sleep formulations [1]. This regulatory distinction directly impacts procurement pathways: hydroxyzine pamoate requires a valid prescription and is distributed exclusively through licensed pharmacies or authorized wholesalers, while diphenhydramine can be purchased without restriction in retail settings. The differential regulatory classification stems from the distinct approved therapeutic indications and the requirement for medical supervision during hydroxyzine pamoate therapy.

Regulatory classification Procurement Prescription status Antihistamine

Sedation Liability: Quantitative CNS Effect Differentiation Versus Cetirizine

In a randomized, double-blind, placebo-controlled four-way crossover study (n=12 healthy atopic subjects), hydroxyzine 25 mg produced significant changes from placebo across all three measured CNS parameters (critical flicker fusion, choice reaction time, and subjective sedation visual analog scale; P < 0.01 for each), whereas cetirizine at both 10 mg and 20 mg doses produced no significant change in any CNS parameter relative to placebo [1]. The study further demonstrated that both hydroxyzine and cetirizine significantly suppressed the histamine-induced skin wheal response compared to placebo (P < 0.01), confirming equivalent peripheral antihistaminic activity. The CNS depressant effects of hydroxyzine are attributable to the parent compound, as cetirizine, its active metabolite, does not readily penetrate the blood-brain barrier.

Sedation Psychomotor performance CNS effects Antihistamine

Anxiolytic Efficacy in Generalized Anxiety Disorder: Quantitative Evidence Versus Placebo

A systematic review and meta-analysis of three randomized controlled trials evaluating hydroxyzine for generalized anxiety disorder (GAD) found a statistically significant reduction in Hamilton Anxiety Rating Scale (HAM-A) scores compared to placebo, with a standardized mean difference (SMD) of -0.45 (95% CI: -0.64 to -0.27) [1]. This effect size is considered clinically meaningful in the treatment of anxiety disorders. Hydroxyzine is not a cortical depressant; its anxiolytic action is proposed to derive from suppression of activity in subcortical CNS regions [2]. No quantitative data from direct head-to-head comparisons with benzodiazepines were identified with sufficient methodological rigor to meet the core evidence threshold.

Anxiety GAD Anxiolytic HAM-A

Pediatric Dental Sedation: Quantitative Efficacy in Combination Regimen

In a study of pediatric dental patients (mean age 37.0 months) unmanageable by traditional behavior management techniques, the addition of oral meperidine (1.5 mg/kg) to a chloral hydrate (50 mg/kg) and hydroxyzine pamoate (25 mg) regimen produced significantly improved sedation outcomes during local anesthetic injection, rubber dam placement, and operative dental procedures compared to the chloral hydrate plus hydroxyzine pamoate regimen without meperidine (P < 0.01) [1]. This demonstrates that hydroxyzine pamoate contributes meaningfully to multi-agent pediatric sedation protocols, with quantifiable incremental benefit when combined with an opioid.

Pediatric sedation Dentistry Conscious sedation Meperidine combination

Physicochemical Solubility Profile: Formulation and Route of Administration Constraints

Hydroxyzine pamoate, USP is a light yellow, practically odorless powder that is practically insoluble in water and methanol, but freely soluble in dimethylformamide [1]. In contrast, hydroxyzine hydrochloride is freely soluble in water and alcohol, enabling its formulation as both oral tablets/syrups and injectable solutions for intramuscular administration [2]. The low aqueous solubility of the pamoate salt precludes its use in parenteral formulations; hydroxyzine pamoate is available exclusively as oral capsules and oral suspension. This solubility differential is the direct result of intentional salt selection during pharmaceutical development: the pamoate salt was chosen for oral solid dosage forms to modulate dissolution and absorption characteristics [3].

Solubility Formulation Salt selection Drug delivery

Pharmacokinetic Onset: Comparative Absorption Profile Versus Hydroxyzine Hydrochloride

According to FDA-approved prescribing information and product labeling, hydroxyzine is rapidly absorbed from the gastrointestinal tract following oral administration, with clinical effects of hydroxyzine pamoate typically noted within 15 to 30 minutes [1]. Hydroxyzine hydrochloride is often reported to have a slightly quicker onset of action than hydroxyzine pamoate, though both salt forms demonstrate clinical effects within 30 minutes to 1 hour after oral dosing [2]. The difference in onset kinetics is attributed to the differential aqueous solubility and dissolution rates of the two salt forms in the gastrointestinal environment, with the hydrochloride salt dissolving more rapidly [3].

Pharmacokinetics Absorption Onset of action Oral bioavailability

Hydroxyzine Pamoate (CAS 10246-75-0): Evidence-Based Research and Industrial Application Scenarios


Oral Solid Dosage Form Development Requiring Controlled Dissolution

Hydroxyzine pamoate is the preferred salt form for oral capsule and tablet formulations where rapid aqueous dissolution is not required or may be intentionally modulated. Its practical insolubility in water [1] makes it suitable for sustained-release or modified-release formulation development, whereas the freely soluble hydrochloride salt would dissolve too rapidly. In pharmaceutical manufacturing, the pamoate salt's physicochemical stability and compatibility with common capsule excipients support robust production processes for 25 mg and 50 mg capsule strengths (expressed as hydroxyzine hydrochloride equivalents) [1]. For analytical method development, method validation (AMV), and Quality Control (QC) applications supporting Abbreviated New Drug Applications (ANDA) or commercial production, hydroxyzine pamoate reference standards are specifically required due to the distinct analytical profile of the pamoate salt [2].

Anxiolytic Research in Non-Benzodiazepine Pathways and Subcortical CNS Modulation

Hydroxyzine pamoate is valuable in anxiolytic research as a tool compound for investigating non-benzodiazepine, non-cortical depressant mechanisms of anxiety reduction. Unlike benzodiazepines, hydroxyzine pamoate is not a cortical depressant and does not act via GABA-A receptor potentiation; its anxiolytic effects are hypothesized to result from suppression of activity in subcortical CNS regions [3]. Meta-analytic evidence demonstrates statistically significant anxiolytic efficacy versus placebo (SMD = -0.45, 95% CI: -0.64 to -0.27) in generalized anxiety disorder [4], positioning it as a useful comparator or active control in clinical trials investigating novel anxiolytic agents with distinct mechanisms of action. The compound is also employed in studies evaluating anxiolytic alternatives for patients with contraindications to benzodiazepines or with substance use disorder histories, given its lack of abuse potential.

Sedative Premedication and Multi-Agent Procedural Sedation Protocols

Hydroxyzine pamoate is indicated and routinely utilized as a sedative premedication prior to surgical or diagnostic procedures and as a component of multi-agent conscious sedation regimens. The FDA-approved prescribing information specifies adult dosages of 50 mg to 100 mg for premedication and post-anesthesia sedation, and pediatric dosages of 0.6 mg/kg [1]. Clinical research has validated its utility in pediatric dental conscious sedation, where the combination of chloral hydrate 50 mg/kg and hydroxyzine pamoate 25 mg (with or without meperidine) produced effective procedural sedation in young children (mean age 37.0 months) [5]. For procurement supporting pediatric sedation or preoperative anxiolysis protocols, hydroxyzine pamoate capsules are the standard oral dosage form.

Pruritus Management in Chronic Urticaria and Histamine-Mediated Dermatoses

Hydroxyzine pamoate is indicated for the management of pruritus due to allergic conditions including chronic urticaria, atopic dermatitis, contact dermatoses, and histamine-mediated pruritus [1]. Unlike its non-sedating metabolite cetirizine, hydroxyzine pamoate produces measurable sedation (P < 0.01 versus placebo across multiple CNS parameters) [6], which provides therapeutic benefit in conditions where nocturnal pruritus disrupts sleep. The compound is effective as monotherapy for histamine-mediated pruritus and serves as an active comparator in clinical trials evaluating novel antipruritic agents. In research settings, hydroxyzine pamoate is employed as a positive control in studies of H1 receptor antagonism and in investigations of pruritus pathophysiology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxyzine Pamoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.